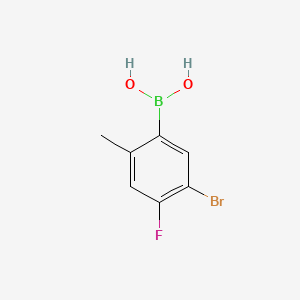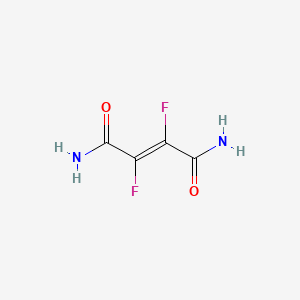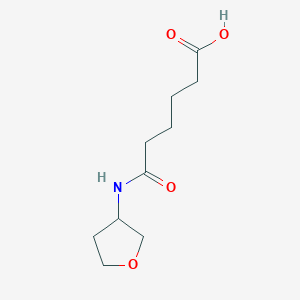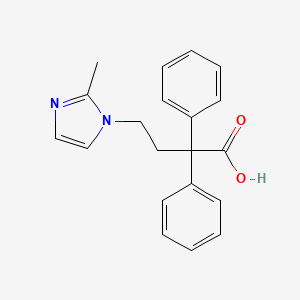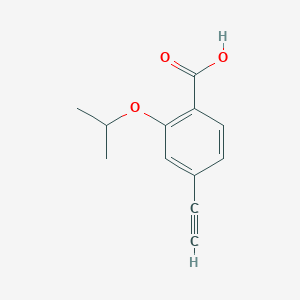
4-Ethynyl-2-isopropoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-isopropoxybenzoic acid is an aromatic carboxylic acid compound It is characterized by the presence of an ethynyl group at the 4-position and an isopropoxy group at the 2-position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzoic acid derivative reacts with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-Ethynyl-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-carboxy-2-isopropoxybenzoic acid.
Reduction: Formation of 4-ethyl-2-isopropoxybenzoic acid.
Substitution: Formation of various substituted derivatives, such as 4-nitro-2-isopropoxybenzoic acid.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving aromatic carboxylic acids.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 4-Ethynyl-2-isopropoxybenzoic acid would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
4-Ethynylbenzoic acid: Lacks the isopropoxy group, which may affect its reactivity and applications.
2-Isopropoxybenzoic acid:
4-Isopropoxybenzoic acid: Similar to 2-isopropoxybenzoic acid but with the isopropoxy group at a different position.
Uniqueness
4-Ethynyl-2-isopropoxybenzoic acid is unique due to the presence of both the ethynyl and isopropoxy groups on the benzoic acid ring. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-ethynyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14) |
InChI 键 |
DBMAWMOLWJASFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)C#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


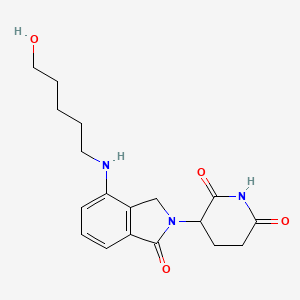
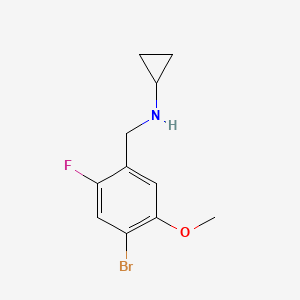

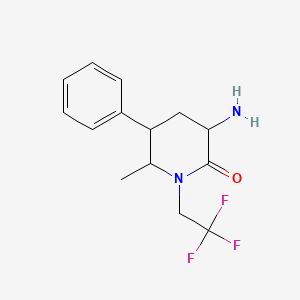
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)

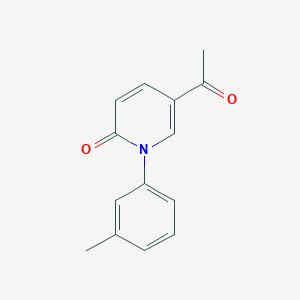
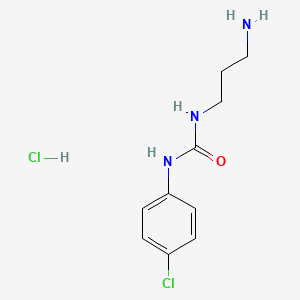

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
